molecular formula C18H22 B12681749 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene

1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene

Cat. No.: B12681749
M. Wt: 238.4 g/mol
InChI Key: CTBMFGOSTWFQNC-HFBXSBKTSA-N
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Description

1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene is an organic compound characterized by its unique structure, where four prop-1-enyl groups are attached to a benzene ring at the 1, 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with a suitable alkene under conditions that promote the formation of the prop-1-enyl groups. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Heck reaction, where the bromomethyl groups are replaced by prop-1-enyl groups in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Heck reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high temperatures and pressures, as well as the use of specialized catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The prop-1-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds in the prop-1-enyl groups can be reduced to form saturated propyl groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Formation of this compound-1,2,4,5-tetracarboxylic acid.

    Reduction: Formation of 1,2,4,5-tetrakis(propyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene has several scientific research applications:

    Materials Science: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to form stable, porous structures.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in the formation of catalytic complexes for various organic transformations.

    Electronics: Investigated for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene in various applications involves its ability to participate in π-π interactions and form stable complexes with metals. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various organic transformations. In materials science, its conjugated structure allows for the formation of stable, porous frameworks that can adsorb gases or other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrakis(bromomethyl)benzene: A precursor in the synthesis of 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene.

    1,2,4,5-Tetrakis(4-formylphenyl)benzene: Another compound with a similar benzene core but different functional groups.

    1,3,5-Tris(bromomethyl)benzene: A related compound with three bromomethyl groups instead of four.

Uniqueness

This compound is unique due to its specific arrangement of prop-1-enyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in the formation of conjugated systems and frameworks, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C18H22/c1-5-9-15-13-17(11-7-3)18(12-8-4)14-16(15)10-6-2/h5-14H,1-4H3/b9-5+,10-6+,11-7+,12-8+

InChI Key

CTBMFGOSTWFQNC-HFBXSBKTSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1/C=C/C)/C=C/C)/C=C/C

Canonical SMILES

CC=CC1=CC(=C(C=C1C=CC)C=CC)C=CC

Origin of Product

United States

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